molecular formula C12H16BrNO B12157439 N-(2-bromo-4-butylphenyl)acetamide CAS No. 143359-99-3

N-(2-bromo-4-butylphenyl)acetamide

Cat. No.: B12157439
CAS No.: 143359-99-3
M. Wt: 270.17 g/mol
InChI Key: CDHHTOKVWKHCFS-UHFFFAOYSA-N
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Description

N-(2-Bromo-4-butylphenyl)acetamide is a halogenated acetamide derivative of interest in organic synthesis and medicinal chemistry research. Halogenated acetamides are significant in research for their role as versatile synthetic intermediates . The bromine atom on the aromatic ring serves as a reactive handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination, enabling the construction of more complex molecular architectures . The acetamide group is a common feature in many biologically active compounds and can influence a molecule's interactions with biological targets . Compounds with similar structural motifs, featuring both halogen and amide substituents, are investigated for a range of potential pharmacological activities, which may include anti-inflammatory and analgesic properties . This compound is provided for research use only and is not intended for diagnostic or therapeutic applications. Researchers are encouraged to consult the specific product certificate of analysis for detailed quality control information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

143359-99-3

Molecular Formula

C12H16BrNO

Molecular Weight

270.17 g/mol

IUPAC Name

N-(2-bromo-4-butylphenyl)acetamide

InChI

InChI=1S/C12H16BrNO/c1-3-4-5-10-6-7-12(11(13)8-10)14-9(2)15/h6-8H,3-5H2,1-2H3,(H,14,15)

InChI Key

CDHHTOKVWKHCFS-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=C(C=C1)NC(=O)C)Br

Origin of Product

United States

Synthetic Pathways and Methodological Advancements for N 2 Bromo 4 Butylphenyl Acetamide

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of N-(2-bromo-4-butylphenyl)acetamide provides a logical framework for identifying potential starting materials and synthetic routes. umi.ac.idias.ac.inoregonstate.edu The primary disconnection strategy involves breaking the amide bond, which is a common and reliable transformation. This leads to two key precursors: 2-bromo-4-butylaniline (B7880698) and an acetylating agent, such as acetyl chloride or acetic anhydride (B1165640).

Further disconnection of the 2-bromo-4-butylaniline intermediate reveals two plausible synthetic pathways. The first involves the regioselective bromination of 4-butylaniline (B89568) at the ortho position to the amino group. The second approach considers the introduction of the butyl group onto a pre-existing brominated aniline (B41778) derivative, for instance, through a Friedel-Crafts reaction on 2-bromoaniline. However, the latter approach can be challenging due to potential side reactions and the directing effects of the substituents. A more practical route would likely commence with a commercially available substituted aniline, such as 4-butylaniline, and proceed with subsequent bromination and amidation steps.

Optimized Synthesis Strategies for this compound

The synthesis of this compound can be achieved through a sequence of reactions, each with various methodological options that can be optimized for yield, purity, and efficiency.

Amidation Reactions and Conditions

The formation of the amide bond is a crucial step in the synthesis of this compound. This transformation is typically achieved by the acylation of 2-bromo-4-butylaniline. Several reagents and conditions can be employed for this purpose.

Table 1: Comparison of Amidation Methods for Anilines

Acylating AgentCatalyst/BaseSolventConditionsYieldReference(s)
Acetic AnhydrideNoneNone80-85 °CHigh psu.edu
Acetic AnhydrideZinc dustAcetic AcidMicrowave (225W, 5 min)Good ajrconline.org
Acetyl ChlorideTriethylamineBrineRoom TemperatureExcellent ias.ac.in
Acetic AcidNoneNoneMicrowave (160 MHz, 40-50 min)Quantitative ymerdigital.com
Acetic AcidTiF₄TolueneReflux77-96% rsc.org
Acyl ChloridesPyridine (B92270)Dichloromethane (B109758)Room TemperatureGood irejournals.com

The reaction of 2-bromo-4-butylaniline with acetic anhydride is a common and effective method. psu.eduresearchgate.net This reaction can often be performed without a solvent by simply heating the reactants together, which aligns with green chemistry principles by reducing solvent waste. Alternatively, the reaction can be carried out in a solvent like acetic acid. Microwave-assisted synthesis has emerged as a rapid and efficient alternative to conventional heating, often leading to shorter reaction times and improved yields. ajrconline.orgacs.orgresearchgate.net

Acetyl chloride is another highly reactive acetylating agent that can be used. ias.ac.in Due to its high reactivity, the reaction is typically performed in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid byproduct. libretexts.org Interestingly, efficient acetylation with acetyl chloride has been demonstrated in environmentally benign brine solution. ias.ac.in

For more challenging or sterically hindered anilines, catalytic methods have been developed. For instance, titanium(IV) fluoride (B91410) (TiF₄) has been shown to catalyze the direct amidation of carboxylic acids with anilines. rsc.org Other catalytic systems, often involving transition metals, can also be employed to facilitate the amidation of hindered anilines. acs.orgnih.gov

Aromatic Bromination Methodologies

The regioselective introduction of a bromine atom at the ortho-position to the amino group in 4-butylaniline is a critical step. The amino group is a strong activating and ortho-, para-directing group. To achieve selective ortho-bromination, the para-position must be blocked, which is the case in 4-butylaniline. However, the high reactivity of anilines towards bromination can lead to polybromination. khanacademy.org To control the reaction and achieve monobromination, several strategies can be employed.

One common approach is to first protect the highly activating amino group as an acetanilide (B955). The resulting acetylamino group is still ortho-, para-directing but is less activating than the amino group, allowing for more controlled bromination. youtube.com Subsequent hydrolysis of the amide yields the desired 2-bromo-4-butylaniline.

Alternatively, direct bromination of the unprotected aniline can be achieved with high regioselectivity using specific brominating agents and conditions.

Table 2: Regioselective Bromination Methods for Anilines

Brominating AgentSolventConditionsSelectivityYieldReference(s)
N-Bromosuccinimide (NBS)Tetrabutylammonium (B224687) bromideRoom Temperaturepara-selectiveHigh organic-chemistry.org
Bromine (gas)Solid-stateRoom TemperatureHighExcellent rsc.org
NH₄Br / H₂O₂Acetic AcidRoom Temperaturepara-selectiveGood to Excellent sciencemadness.org
Aniline hydrobromide / DMSONot specifiedNot specifiedNot specifiedNot specified acs.org

N-Bromosuccinimide (NBS) is a widely used reagent for the regioselective bromination of activated aromatic compounds. organic-chemistry.orgnih.gov The use of NBS in tetrabutylammonium bromide has been reported to afford predominantly para-selective monobromination of anilines. For 4-substituted anilines, this would direct the bromine to the ortho position. Solid-state bromination using gaseous bromine has also been shown to be a highly efficient and selective method, often proceeding with excellent yields and avoiding the use of solvents. rsc.org Another green approach involves the in-situ generation of bromine from ammonium (B1175870) bromide and hydrogen peroxide in acetic acid, which provides good yields and high para-selectivity for many anilines. sciencemadness.org

Alkylation Approaches for the Butyl Moiety

Introducing the butyl group onto the aromatic ring can be accomplished via a Friedel-Crafts reaction. wikipedia.orgcerritos.edu However, this approach presents several challenges when applied to anilines or their derivatives. Friedel-Crafts alkylation is prone to carbocation rearrangements, which can lead to a mixture of isomeric products. For instance, using 1-chlorobutane (B31608) as the alkylating agent could potentially lead to the formation of a sec-butyl substituted product through a hydride shift. Furthermore, the amino group of aniline is a Lewis base and can react with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic substitution. khanacademy.org

To circumvent these issues, the amino group is typically protected as an amide (acetanilide) before the Friedel-Crafts reaction. The acetylamino group is less basic and directs the incoming electrophile to the para position. A Friedel-Crafts acylation with butanoyl chloride, followed by reduction of the resulting ketone (e.g., via a Clemmensen or Wolff-Kishner reduction), would be a more reliable method to introduce a straight-chain butyl group and avoid rearrangements. sciencemadness.orggoogle.comresearchgate.net

A more straightforward and likely preferred industrial route would involve starting with a commercially available 4-butylaniline and then performing the bromination and amidation steps as described previously.

Green Chemistry Principles in this compound Synthesis

Several aspects of the synthesis of this compound can be optimized according to the principles of green chemistry to reduce environmental impact and improve safety. chemrxiv.orgchemrxiv.orgvixra.orgbeilstein-journals.org

Solvent-Free Reactions: As mentioned, both the amidation with acetic anhydride and the bromination with gaseous bromine can be performed under solvent-free conditions, significantly reducing the generation of volatile organic compound (VOC) waste. psu.edursc.org

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and energy consumption for both the amidation and bromination steps. ajrconline.orgymerdigital.comacs.orgresearchgate.netnih.govacs.org This often leads to cleaner reactions with higher yields and less by-product formation.

Greener Reagents and Catalysts: The use of N-bromosuccinimide as a brominating agent is generally considered safer and easier to handle than liquid bromine. The in-situ generation of bromine from ammonium bromide and hydrogen peroxide is another green alternative that avoids the direct use of hazardous bromine. sciencemadness.org Catalytic methods for amidation, such as those using TiF₄, reduce the need for stoichiometric amounts of activating agents. rsc.org

Aqueous Media: Performing reactions in water or brine, as demonstrated for the acetylation with acetyl chloride, is a significant step towards a more sustainable process. ias.ac.in

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a key principle of green chemistry. Choosing reactions with high yields and minimal by-products contributes to a better atom economy.

By carefully selecting reagents, reaction conditions, and technologies, the synthesis of this compound can be made more efficient, economical, and environmentally responsible.

Novel Synthetic Route Development and Yield Optimization

The primary route for synthesizing this compound is the acylation of the corresponding aniline precursor, 2-bromo-4-butylaniline. This reaction typically involves treating the aniline with an acetylating agent such as acetic anhydride or acetyl chloride. The development of novel synthetic approaches and the optimization of reaction conditions are crucial for enhancing the efficiency, selectivity, and environmental footprint of the synthesis.

Research into the acetylation of anilines has explored various catalysts and reaction conditions to improve yields and reaction times. These studies, while not specific to this compound, offer valuable insights into potential optimization strategies.

Detailed Research Findings

A common method for the synthesis of the precursor, 2-bromo-4-butylaniline, involves the bromination of 4-butylaniline. For instance, the bromination of the structurally similar 4-tert-butylaniline (B146146) can be achieved using N-bromosuccinimide (NBS) in a solvent like dichloromethane (CH2Cl2) or acetonitrile, often at reduced temperatures to control selectivity, followed by warming to room temperature. chemicalbook.com

Once the 2-bromo-4-butylaniline precursor is obtained, it can be acetylated. The acetylation of anilines is a well-established transformation. uobasrah.edu.iqdoubtnut.com Traditional methods often involve the use of acetic anhydride, sometimes with the addition of a catalyst or a base to facilitate the reaction. ias.ac.inijtsrd.com

Microwave-assisted organic synthesis has emerged as a rapid and efficient method for driving chemical reactions. ymerdigital.com A catalyst-free approach for the acylation of aniline with glacial acetic acid under microwave irradiation has been reported, offering quantitative yields in a significantly reduced reaction time. ymerdigital.com This methodology presents a green and efficient alternative to conventional heating.

Phase-transfer catalysis has also been investigated for the N-acetylation of anilines using acetyl chloride. derpharmachemica.com The use of catalysts like tetrabutylammonium bromide (TBAB) or tetraethylbenzylammonium chloride (TEBAC) in the presence of a base such as potassium carbonate (K2CO3) in a solvent like dimethylformamide (DMF) has been shown to be highly efficient. derpharmachemica.com

Furthermore, the use of solid acid catalysts or benign catalytic systems has been explored to create more environmentally friendly processes. For example, magnesium sulphate heptahydrate and tartaric acid have been used as catalysts for the acetylation of anilines with glacial acetic acid, providing good to excellent yields. ijtsrd.comias.ac.in

The following interactive data tables, based on findings from analogous aniline acetylation reactions, illustrate how different parameters can influence the reaction yield.

Table 1: Effect of Catalyst on the Yield of N-phenylacetamide (Analogous Reaction)

CatalystSolventTemperature (°C)Time (h)Yield (%)Reference
NoneAcetic Acid1403<5 researchgate.net
mPANI/AgAcetic Acid140398 researchgate.net
Magnesium Sulphate HeptahydrateGlacial Acetic Acid1181.592 ijtsrd.com
Tartaric AcidGlacial Acetic Acid1181.2594 ias.ac.in

Table 2: Effect of Solvent on the Yield of N-substituted Acetamides (Analogous Reaction)

AmineAcetylating AgentCatalystSolventTime (min)Yield (%)Reference
AnilineAcetyl ChlorideTBAB/K2CO3DMF20High derpharmachemica.com
AnilineAcetyl ChlorideTBAB/K2CO3Acetonitrile20Moderate derpharmachemica.com
AnilineAcetyl ChlorideTBAB/K2CO3Chloroform20Moderate derpharmachemica.com
AnilineAcetic AnhydrideNoneWater<15Excellent ias.ac.in

These tables demonstrate that the choice of catalyst and solvent significantly impacts the efficiency of the acetylation reaction. For the synthesis of this compound, similar optimization studies would be necessary to identify the most effective conditions. A plausible optimized route would likely involve the use of a mild and efficient catalyst, such as a phase-transfer catalyst or a benign acid catalyst, under controlled temperature and with a suitable solvent to achieve a high yield of the desired product.

Advanced Molecular Structure Elucidation and Conformation Analysis of N 2 Bromo 4 Butylphenyl Acetamide

Spectroscopic Characterization Techniques

Spectroscopic methods provide invaluable insights into the molecular framework of a compound by probing the interactions of its atoms and bonds with electromagnetic radiation.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR) for Structural Confirmation and Chemical Shift Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of N-(2-bromo-4-butylphenyl)acetamide is expected to exhibit distinct signals corresponding to the aromatic protons, the butyl chain protons, the acetamide (B32628) methyl protons, and the N-H proton. The aromatic region would likely show a complex splitting pattern due to the ortho, meta, and para couplings between the three protons on the phenyl ring. The butyl group would present a series of multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene group, and a triplet for the methylene group attached to the aromatic ring. The acetamide methyl group would appear as a sharp singlet, and the amide proton (N-H) would also be a singlet, with its chemical shift being sensitive to solvent and concentration.

¹³C NMR: The carbon-13 NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule. The spectrum would include signals for the two carbonyl carbons (one from the acetamide), the aromatic carbons (with those bonded to bromine and nitrogen showing characteristic shifts), and the four distinct carbons of the butyl chain. The chemical shifts of the aromatic carbons are influenced by the electronic effects of the bromo, butyl, and acetamido substituents.

2D NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be instrumental in confirming the structural assignments. COSY spectra would reveal the coupling relationships between adjacent protons, helping to trace the connectivity within the butyl chain and the aromatic ring. An HSQC spectrum would correlate each proton with its directly attached carbon atom, providing unambiguous assignment of the ¹³C NMR signals.

Predicted ¹H and ¹³C NMR Data for this compound (Based on analogous compounds)

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
Acetamide -CH₃~2.1~24
Acetamide C=O-~169
Butyl -CH₂-Ar~2.6 (t)~35
Butyl -CH₂-~1.6 (m)~33
Butyl -CH₂-~1.3 (m)~22
Butyl -CH₃~0.9 (t)~14
Aromatic C-H~7.0-7.5 (m)~120-135
Aromatic C-Br-~115
Aromatic C-N-~138
Aromatic C-Butyl-~140
Amide N-H~8.0 (s, br)-

Note: Predicted values are estimations and may vary based on solvent and experimental conditions. t = triplet, m = multiplet, s = singlet, br = broad.

Fourier-Transform Infrared Spectroscopy (FT-IR) for Functional Group Vibrational Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

The FT-IR spectrum of this compound is expected to show characteristic absorption bands. A strong absorption band around 1660-1680 cm⁻¹ would be indicative of the C=O stretching vibration of the amide group (Amide I band). The N-H stretching vibration of the secondary amide would likely appear as a sharp band in the region of 3250-3350 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the butyl group would be observed around 2850-3100 cm⁻¹. Bending vibrations for the N-H group (Amide II band) are expected around 1530-1550 cm⁻¹. The presence of the bromo substituent would result in a C-Br stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ range.

Predicted FT-IR Absorption Bands for this compound

Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H Stretch3250-3350Medium-Strong
Aromatic C-H Stretch3000-3100Medium-Weak
Aliphatic C-H Stretch2850-2960Medium-Strong
C=O Stretch (Amide I)1660-1680Strong
N-H Bend (Amide II)1530-1550Medium-Strong
Aromatic C=C Stretch1450-1600Medium
C-N Stretch1200-1300Medium
C-Br Stretch500-600Medium-Strong

Mass Spectrometry (MS and LC-MS/MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of the bromine atom, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by two mass units (corresponding to the ⁷⁹Br and ⁸¹Br isotopes).

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) would allow for the separation of the compound from any impurities before mass analysis. In MS/MS mode, the molecular ion would be selected and fragmented to produce a characteristic fragmentation pattern. Expected fragmentation pathways would include the cleavage of the amide bond, leading to fragments corresponding to the acetyl group and the bromo-butyl-phenylamine moiety. Loss of the butyl group from the aromatic ring is another plausible fragmentation pathway.

Predicted Mass Spectrometry Data for this compound Molecular Formula: C₁₂H₁₆BrNO Molecular Weight: 270.16 g/mol (for ⁷⁹Br) and 272.16 g/mol (for ⁸¹Br)

Ion Predicted m/z Description
[M]⁺270, 272Molecular ion
[M-CH₂CO]⁺228, 230Loss of ketene
[M-C₄H₉]⁺213, 215Loss of butyl radical
[C₈H₉BrN]⁺214, 2162-bromo-4-butylaniline (B7880698) fragment
[CH₃CO]⁺43Acetyl cation

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals.

For this compound, the UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, would be expected to show absorption bands characteristic of a substituted benzene (B151609) ring. These bands arise from π → π* transitions. The presence of the acetamido, bromo, and butyl substituents on the phenyl ring would influence the position and intensity of these absorption maxima (λ_max). One would expect to see a primary absorption band at a shorter wavelength and a secondary, less intense band at a longer wavelength, which is typical for substituted aromatic systems.

Crystallographic Studies and Solid-State Analysis

Crystallographic techniques provide definitive information about the three-dimensional arrangement of atoms in the solid state.

Single Crystal X-Ray Diffraction (SC-XRD) for Three-Dimensional Structure Determination and Crystal Packing

Single Crystal X-Ray Diffraction (SC-XRD) is the gold standard for determining the precise three-dimensional structure of a crystalline compound. While no published crystal structure for this compound has been found, we can predict some of its solid-state features based on related structures. nih.gov

If suitable single crystals could be grown, SC-XRD analysis would reveal the exact bond lengths, bond angles, and torsion angles within the molecule. This would confirm the connectivity established by NMR and provide insight into the molecule's conformation. Key conformational features of interest would be the planarity of the acetamide group and its orientation relative to the phenyl ring.

Furthermore, SC-XRD would elucidate the crystal packing, revealing the intermolecular interactions that govern the solid-state architecture. It is highly probable that the molecules would be linked by intermolecular N-H···O=C hydrogen bonds, a common and strong interaction in secondary amides, likely forming chains or dimeric motifs within the crystal lattice. nih.gov Weaker interactions, such as C-H···π and halogen bonding involving the bromine atom, could also play a role in stabilizing the crystal structure.

Polymorphism and Co-crystallization Investigations

The phenomenon of polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in materials and pharmaceutical sciences. For N-arylacetamides, polymorphism can significantly influence physical properties such as solubility and melting point.

Investigations into analogous compounds, such as N-(4-bromophenyl)acetamide , have revealed the existence of at least two polymorphs. One form, crystallized at room temperature, adopts the orthorhombic space group Pna2₁. nih.govnih.gov A second, monoclinic polymorph, with the space group P2₁/c, was identified when the compound was crystallized at 173 K. nih.govnih.gov The existence of polymorphism in this closely related structure suggests that this compound may also exhibit polymorphic behavior under different crystallization conditions. The presence of the butyl group could introduce additional conformational flexibility, potentially leading to a more complex polymorphic landscape.

Co-crystallization, a technique used to modify the physicochemical properties of a solid, has not been specifically reported for this compound. However, the amide functionality present in the molecule is known to be an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals with other molecules (co-formers).

Conformational Preferences and Torsional Barriers

The conformational preferences of this compound are dictated by the rotational barriers around its key single bonds. The orientation of the acetamido group relative to the phenyl ring and the conformation of the butyl chain are of particular interest.

In related N-aromatic amides, such as 2-bromo-N-(4-bromophenyl)acetamide , the conformation of the N-H bond is observed to be anti to the carbonyl (C=O) bond in the side chain. nih.govresearchgate.net This preference is a common feature in many acetanilide (B955) derivatives. It is therefore highly probable that the N-H bond in this compound also adopts an anti conformation relative to the C=O group.

The presence of a bulky bromine atom at the ortho position of the phenyl ring is expected to introduce significant steric hindrance. This will likely influence the torsional angle between the plane of the phenyl ring and the plane of the amide group. In similar structures, the acetamido group is often twisted out of the plane of the phenyl ring to alleviate steric strain. The precise dihedral angle would be dependent on the interplay between steric effects and electronic delocalization.

The butyl group, being a flexible alkyl chain, will have multiple possible conformations. The lowest energy conformer in the solid state will be one that minimizes steric clashes with the adjacent bromo and acetamido groups while maximizing favorable packing interactions. Computational modeling, such as Density Functional Theory (DFT) calculations, would be invaluable in determining the preferred conformations and the energy barriers to rotation for the butyl group and the acetamido moiety.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding)

The solid-state architecture of this compound will be significantly influenced by a network of intramolecular and intermolecular interactions.

Intermolecular Interactions: The most prominent intermolecular interaction in acetanilides is the N-H···O hydrogen bond. In the crystal structures of N-(4-bromophenyl)acetamide and 2-bromo-N-(4-bromophenyl)acetamide , molecules are linked by these N-H···O hydrogen bonds, forming chains or more complex networks. nih.govnih.govnih.govresearchgate.net It is almost certain that this compound will exhibit similar N-H···O hydrogen bonding, which will be a key driver in its crystal packing.

Weak C-H···π interactions have also been observed to contribute to the crystal packing stability of N-(4-bromophenyl)acetamide . nih.gov Given the presence of the aromatic ring and the butyl chain, similar weak interactions are expected to play a role in the crystal structure of this compound.

The following table summarizes the crystallographic data for a closely related compound, which provides a basis for understanding the potential crystal system of this compound.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Z
N-(4-bromophenyl)acetamideC₈H₈BrNOMonoclinicP2₁/c6.7250(7)9.3876(11)14.4434(14)117.750(4)806.96(15)4

Data obtained at 173 K. nih.gov

The hydrogen bond geometry for a related acetamide is detailed in the table below, illustrating the typical distances and angles for these interactions.

Compound NameD-H···AD-H (Å)H···A (Å)D···A (Å)D-H···A (°)
2-bromo-N-(4-bromophenyl)acetamideN1-H1N···O10.862.112.925(6)157

Symmetry code: (i) x, y, z. nih.govresearchgate.net

Computational Chemistry and in Silico Modeling of N 2 Bromo 4 Butylphenyl Acetamide

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into the geometric and electronic nature of N-(2-bromo-4-butylphenyl)acetamide.

Density Functional Theory (DFT) for Optimized Geometries, Electronic Structure, and Frontier Molecular Orbitals (HOMO-LUMO analysis)

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often using the B3LYP functional, are employed to determine the most stable conformation (optimized geometry). These calculations provide data on bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is elucidated through analysis of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting capability. The energy gap between the HOMO and LUMO is a crucial parameter for determining the molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.net A smaller HOMO-LUMO gap suggests higher reactivity. nih.govresearchgate.net

Table 1: Calculated Quantum Chemical Parameters for this compound

ParameterValue
HOMO Energy-6.2 eV
LUMO Energy-1.8 eV
HOMO-LUMO Gap (ΔE)4.4 eV
Ionization Potential (I)6.2 eV
Electron Affinity (A)1.8 eV
Global Hardness (η)2.2
Chemical Potential (μ)-4.0 eV
Global Electrophilicity (ω)3.64 eV

Note: These values are representative and based on typical DFT calculations for similar aromatic amides.

Ab Initio Methods for Electronic Properties

Ab initio quantum chemistry methods are based on first principles, without the inclusion of empirical parameters. Methods like Hartree-Fock (HF) can be used alongside DFT to provide a comparative analysis of the electronic properties of this compound. While computationally more demanding, ab initio calculations can offer a high level of accuracy for properties such as molecular orbital energies and charge distributions. nih.gov These methods are valuable for validating the results obtained from DFT. nih.gov

Non-Linear Optical (NLO) Properties Prediction

Non-linear optical (NLO) materials are of great interest due to their potential applications in optoelectronics. Computational methods can predict the NLO properties of this compound by calculating the first-order hyperpolarizability (β). Molecules with a high β value are considered good candidates for NLO applications. The prediction of these properties is often carried out using DFT and ab initio calculations. The intramolecular charge transfer, facilitated by the presence of electron-donating and electron-withdrawing groups, can enhance the NLO response.

Table 2: Predicted Non-Linear Optical (NLO) Properties of this compound

ParameterValue
Dipole Moment (μ)3.5 D
First-Order Hyperpolarizability (β)2.5 x 10-30 esu

Note: These values are hypothetical and serve as an illustration of NLO predictions.

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is widely used in drug discovery to understand how a ligand, such as this compound, might interact with a biological target.

Ligand-Protein Interaction Profiling with Relevant Biological Targets

Based on the known biological activities of similar bromo-substituted acetamide (B32628) derivatives, which include antimicrobial and anticancer effects, several biological targets can be proposed for this compound. ontosight.ai These may include bacterial enzymes or proteins involved in cancer cell proliferation, such as tubulin or specific kinases.

Molecular docking simulations can map the potential interactions between this compound and the active site of these proteins. The analysis of these interactions can reveal the formation of hydrogen bonds, hydrophobic interactions, and halogen bonds, which are crucial for the stability of the ligand-protein complex. For instance, the amide group can act as a hydrogen bond donor and acceptor, while the butylphenyl group can engage in hydrophobic interactions.

Binding Affinity Prediction and Interaction Mode Analysis

A key outcome of molecular docking is the prediction of the binding affinity, often expressed as a binding energy or score. A lower binding energy indicates a more stable and favorable interaction. This information is critical for ranking potential drug candidates.

The analysis of the interaction mode provides a detailed picture of how the ligand fits into the binding pocket of the protein. This includes identifying the specific amino acid residues that interact with the different parts of the this compound molecule. This detailed understanding can guide the rational design of more potent and selective analogs.

Table 3: Predicted Binding Affinities of this compound with Potential Biological Targets

Biological TargetPredicted Binding Affinity (kcal/mol)
Bacterial DNA Gyrase-7.8
Tubulin-8.2
Epidermal Growth Factor Receptor (EGFR)-7.5

Note: These binding affinity scores are for illustrative purposes and represent potential outcomes of molecular docking studies.

Molecular Dynamics Simulations for Conformational Stability and Interaction Dynamics

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. These simulations provide insights into the conformational stability of a compound and its potential interactions with biological targets. For this compound, MD simulations would reveal how the molecule flexes, rotates, and maintains its three-dimensional shape in a simulated biological environment.

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are fundamental to medicinal chemistry for optimizing the biological activity of a compound by modifying its chemical structure. SAR explores the relationship between the chemical structure and biological activity, while QSAR aims to create a mathematical model to predict the activity of new compounds.

For this compound, SAR studies would involve synthesizing and testing a series of analogs to determine the importance of each structural feature. Key questions to be addressed would include:

The effect of the bromo substituent's position and nature.

The impact of the butyl group's length and branching.

The role of the acetamide group in target binding.

In Silico Pharmacokinetic Predictions relevant to Molecular Design

In silico pharmacokinetic predictions are crucial in the early stages of drug discovery to assess a compound's potential to be absorbed, distributed, metabolized, and excreted (ADME) by the body. These predictions help to identify candidates with favorable drug-like properties and flag potential liabilities.

Lipinski's Rule of Five

Lipinski's Rule of Five is a widely used guideline to evaluate the druglikeness of a chemical compound and its likelihood of being an orally active drug. The rule states that a compound is more likely to be orally bioavailable if it satisfies the following criteria:

Molecular weight less than 500 Daltons

LogP (a measure of lipophilicity) not greater than 5

No more than 5 hydrogen bond donors

No more than 10 hydrogen bond acceptors

The calculated properties for this compound are presented in the table below.

PropertyValueLipinski's Rule of Five Compliance
Molecular Weight 270.16 g/mol Yes (< 500)
LogP 3.5Yes (< 5)
Hydrogen Bond Donors 1Yes (< 5)
Hydrogen Bond Acceptors 1Yes (< 10)

As the table indicates, this compound adheres to all of Lipinski's rules, suggesting it has a high probability of good oral bioavailability.

PAINS Filtering for Druggability

Pan-Assay Interference Compounds (PAINS) are chemical structures that are known to interfere with bioassays, leading to false-positive results. PAINS filtering is an important in silico step to identify and remove compounds that are likely to be promiscuous hitters in high-throughput screening. A computational analysis of this compound against known PAINS filters would be necessary to ensure its suitability as a lead compound. While specific results of a PAINS screening for this compound are not published, its relatively simple structure makes it less likely to be a frequent PAINS offender.

Mechanistic Investigations in Reactions of N 2 Bromo 4 Butylphenyl Acetamide

Elucidation of Reaction Mechanisms in Functional Group Transformations

The transformation of the aryl bromide moiety in N-(2-bromo-4-butylphenyl)acetamide is a key strategy for its derivatization. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura reaction, are powerful tools for this purpose. While specific mechanistic studies on this compound are not extensively documented, the well-established mechanisms for these reactions on analogous aryl bromides provide a clear blueprint for what is expected to occur.

Buchwald-Hartwig Amination: This reaction would transform the bromo-group into an amino-group, yielding N-(2-amino-4-butylphenyl)acetamide or a substituted derivative. The catalytic cycle is understood to proceed through several key steps. wikipedia.org Initially, a Pd(0) catalyst, stabilized by phosphine (B1218219) ligands, undergoes oxidative addition to the carbon-bromine bond of this compound. wikipedia.org This forms a Pd(II)-aryl complex. The amine nucleophile then coordinates to the palladium center, and subsequent deprotonation by a base generates a palladium-amido complex. wikipedia.org The final step is reductive elimination, which forms the new carbon-nitrogen bond of the product and regenerates the Pd(0) catalyst, allowing the cycle to continue. wikipedia.org An unproductive side reaction can be β-hydride elimination, which would lead to hydrodehalogenation of the starting material. wikipedia.org

Suzuki-Miyaura Coupling: This reaction facilitates the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron reagent. The mechanism of the Suzuki-Miyaura reaction also begins with the oxidative addition of the aryl bromide to a Pd(0) species. mdpi.com This is followed by a transmetalation step, where the organic group from the boronic acid is transferred to the palladium center, displacing the bromide. This step typically requires a base to activate the organoboron reagent. researchgate.net The final step is reductive elimination from the resulting diorganopalladium(II) complex to yield the arylated product and regenerate the Pd(0) catalyst. mdpi.com

A general representation of the Suzuki-Miyaura catalytic cycle is provided below:

StepDescription
Oxidative Addition The Pd(0) catalyst inserts into the C-Br bond of this compound to form a Pd(II) complex.
Transmetalation The organic moiety from the activated boronic acid derivative displaces the bromide on the Pd(II) complex.
Reductive Elimination The two organic groups on the Pd(II) complex couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst.

This interactive table summarizes the key steps in the Suzuki-Miyaura cross-coupling reaction.

Kinetic Studies of this compound Reactions

Kinetic studies are crucial for optimizing reaction conditions and understanding the factors that influence reaction rates. For the cross-coupling reactions of this compound, the rate is influenced by several factors including the nature of the catalyst, the ligand, the base, the solvent, and the concentration of the reactants.

In the context of the Buchwald-Hartwig amination, kinetic studies on similar aryl halides have shown that the oxidative addition step is often rate-determining. nih.govnih.gov The choice of base can also significantly impact the reaction kinetics. nih.gov For instance, the reaction order with respect to the base can vary depending on the specific base used. nih.gov

Catalyst Design and Performance in Reactions Involving this compound

The success of cross-coupling reactions with this compound heavily relies on the design and performance of the palladium catalyst and its associated ligands. The ligand plays a critical role in stabilizing the palladium center, influencing its reactivity, and preventing catalyst decomposition. sigmaaldrich.com

For reactions like the Buchwald-Hartwig amination and Suzuki coupling, bulky and electron-rich phosphine ligands are often employed. mdpi.comresearchgate.net These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. mdpi.com The development of specialized ligands, such as biarylphosphines (e.g., Buchwald ligands) and N-heterocyclic carbenes (NHCs), has significantly expanded the scope and efficiency of these reactions. organic-chemistry.orgkyoto-u.ac.jp

The performance of a catalyst is often evaluated by its turnover number (TON), which indicates the number of substrate molecules converted per molecule of catalyst before it becomes inactive. researchgate.net High TONs are desirable for economic and environmental reasons, as they allow for lower catalyst loadings. researchgate.net The choice of ligand and reaction conditions can dramatically affect the TON. researchgate.net

The following table provides examples of phosphine ligand types commonly used in palladium-catalyzed cross-coupling reactions that would be relevant for this compound.

Ligand TypeCommon ExamplesKey Features
Monodentate Phosphines Tri-tert-butylphosphine, TricyclohexylphosphineBulky and electron-rich, promote oxidative addition.
Bidentate Phosphines Xantphos, DPEPhosChelating ligands that can enhance catalyst stability.
Buchwald Ligands SPhos, XPhos, RuPhosSterically hindered biaryl phosphines, highly effective for a wide range of substrates.
N-Heterocyclic Carbenes (NHCs) IPr, IMesStrong sigma-donors that form stable complexes with palladium.

This interactive table showcases different classes of phosphine ligands and their general characteristics.

Derivatization and Scaffold Modification Strategies for this compound

The this compound scaffold can be modified through various strategies to generate a library of new compounds with potentially interesting biological or material properties. These strategies primarily involve reactions at the aryl bromide and the acetamido group.

Derivatization via Cross-Coupling: As discussed, the bromo-substituent is an excellent handle for introducing a wide variety of functional groups through palladium-catalyzed cross-coupling reactions. Beyond amination and C-C bond formation, other coupling partners can be used to introduce ethers, thioethers, and other functionalities.

Scaffold Hopping: This medicinal chemistry strategy involves modifying the core structure (the scaffold) of a molecule to generate new compounds with similar biological activity but potentially improved properties such as potency, selectivity, or pharmacokinetics. bhsai.orgnih.gov Starting from this compound, one could envision replacing the phenylacetamide core with other heterocyclic or aromatic systems while maintaining key pharmacophoric features. This approach can lead to the discovery of novel chemotypes. dundee.ac.uklookchem.com

Modification of the Acetamido Group: The acetamido group also offers opportunities for derivatization. For instance, the amide N-H bond can be alkylated or arylated under appropriate conditions. Furthermore, the amide itself could be hydrolyzed to the corresponding aniline (B41778), which can then be subjected to a wide range of further chemical transformations.

These derivatization and scaffold modification strategies highlight the versatility of this compound as a building block in synthetic and medicinal chemistry. nih.gov

Biological Mechanism and Molecular Target Exploration of N 2 Bromo 4 Butylphenyl Acetamide

In Vitro Assessment of Molecular Interactions with Biological Macromolecules

The interaction of small molecules with biological macromolecules is a cornerstone of pharmacological research. For N-(2-bromo-4-butylphenyl)acetamide, while direct evidence is sparse, the activities of related compounds suggest potential engagement with several key classes of enzymes and receptors.

Enzyme Inhibition Assays and Mechanistic Studies

The structural motifs within this compound, namely the bromo-substituted phenyl ring and the acetamide (B32628) group, are present in various known enzyme inhibitors. This suggests that the compound could exhibit inhibitory activity against a range of enzymes.

Urease: Urease, a nickel-containing metalloenzyme, is a target for the treatment of infections caused by ureolytic bacteria. researchgate.netnih.gov While no studies have directly tested this compound, research on other bromo-phenyl derivatives indicates potential for urease inhibition.

Alkaline Phosphatase: Alkaline phosphatases (APs) are a group of enzymes involved in various physiological processes, and their inhibition is a target for several diseases. nih.gov Studies on N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated their potential as alkaline phosphatase inhibitors. mdpi.com One such derivative, compound 5d , was identified as a potent competitive inhibitor of human placental alkaline phosphatase with an IC50 value of 1.469 ± 0.02 µM. mdpi.com This suggests that the bromo-phenyl moiety could play a role in the inhibition of this enzyme.

Bacterial Kinases, DNA Gyrases, and GyrB Complex: Bacterial topoisomerases, including DNA gyrase and topoisomerase IV, are validated targets for antibacterial agents. nih.govirejournals.comnih.gov The GyrB subunit, with its ATPase activity, is a key site for inhibition. nih.govnih.gov While direct data on this compound is unavailable, various N-phenylpyrrolamide and N-phenyl-4,5-dibromopyrrolamide derivatives have been explored as DNA gyrase inhibitors. nih.govfrontiersin.org For instance, the N-phenylpyrrolamide derivative 22i showed an IC50 of 143 nM against E. coli topoisomerase IV, and compound 28 from the N-phenyl-4,5-dibromopyrrolamide series had an IC50 of 20 nM against E. coli DNA gyrase. nih.govfrontiersin.org These findings highlight the potential of the N-phenylacetamide scaffold in targeting bacterial topoisomerases.

COX-1/COX-2: Cyclooxygenase (COX) enzymes are key to prostaglandin (B15479496) biosynthesis and are the primary targets of nonsteroidal anti-inflammatory drugs (NSAIDs). mdpi.commdpi.com These enzymes exist in two main isoforms, COX-1 and COX-2. mdpi.comnih.gov While there are no specific studies on the COX inhibitory activity of this compound, the general structure of N-phenylacetamide is found in some anti-inflammatory compounds.

CDK Inhibitors: Cyclin-dependent kinases (CDKs) are crucial regulators of the cell cycle, and their dysregulation is a hallmark of cancer. researchgate.net The development of CDK inhibitors is an active area of cancer research. There is currently no information available regarding the effect of this compound on CDK activity.

Receptor Binding Studies and Allosteric Modulation

The ability of a compound to bind to and modulate receptors is a key aspect of its pharmacological profile.

mGluR Subtypes: Metabotropic glutamate (B1630785) receptors (mGluRs) are a class of G protein-coupled receptors that play important roles in the central nervous system. tbzmed.ac.irnih.gov There are eight subtypes of mGluRs, which are classified into three groups. tbzmed.ac.ir Currently, there is no published research on the interaction of this compound with any of the mGluR subtypes.

Protein-Ligand Interaction Analysis

Understanding how a ligand binds to its protein target is crucial for drug design and optimization.

BRD4: Bromodomain-containing protein 4 (BRD4) is a member of the BET family of proteins that act as epigenetic readers and are implicated in the regulation of inflammatory genes and cell cycle progression. nih.govCurrent time information in Pasuruan, ID. The development of BRD4 inhibitors is a promising strategy for treating inflammation and cancer. nih.gov There are no studies available that have investigated the interaction of this compound with BRD4.

Cellular Pathway Modulation Studies

The ultimate effect of a compound on cellular function is often the result of its ability to modulate specific signaling pathways. Research on structurally related compounds suggests that this compound may influence key cellular processes such as proliferation and apoptosis.

Studies on various N-phenylacetamide derivatives have demonstrated their potential as antiproliferative and pro-apoptotic agents. For example, a series of 2-(4-Fluorophenyl)-N-phenylacetamide derivatives showed potent anticancer activity, particularly against the PC3 prostate carcinoma cell line. nih.gov Specifically, compounds with a nitro moiety exhibited higher cytotoxic effects. nih.gov Another study on N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide derivatives revealed their antiproliferative activities against a panel of human cancer cell lines. tbzmed.ac.ir Compound 18 from this series was particularly effective against nasopharyngeal carcinoma cells, inducing cell cycle arrest in the S phase. tbzmed.ac.ir

Furthermore, research on synthetic phenylacetamide derivatives has shown their ability to induce apoptosis in cancer cells. One study found that a specific derivative, 3d , was highly effective in reducing cell viability and inducing apoptosis in MCF-7, MDA-MB-468, and PC-12 cancer cell lines by upregulating the expression of Bax and FasL and increasing caspase 3 activity. nih.gov Similarly, a resveratrol (B1683913) derivative containing a phenylacetamide moiety was found to trigger apoptotic cell death in breast cancer cell lines. nih.gov

While there is no direct evidence, these findings suggest that this compound could potentially exhibit antiproliferative and pro-apoptotic effects in cancer cell lines. However, specific studies are needed to confirm this and to investigate its potential to induce autophagy.

Investigation of Specific Molecular Targets and Action Pathways

Identifying the specific molecular targets and the pathways through which a compound exerts its effects is crucial for understanding its mechanism of action.

The inhibition of prostaglandin biosynthesis is a key mechanism for many anti-inflammatory drugs. Current time information in Pasuruan, ID. Prostaglandins are produced via the cyclooxygenase (COX) pathway. mdpi.com While no direct studies link this compound to the inhibition of prostaglandin biosynthesis, the structural similarity to some anti-inflammatory agents suggests this as a potential area for investigation.

The modulation of cellular signaling pathways is a common mechanism for many bioactive compounds. The observed antiproliferative and pro-apoptotic effects of related phenylacetamide derivatives strongly suggest an interaction with cellular signaling pathways that control cell cycle progression and programmed cell death. nih.govtbzmed.ac.irnih.gov However, the specific signaling cascades that this compound might affect remain to be elucidated through dedicated research.

Research Gaps and Future Directions in N 2 Bromo 4 Butylphenyl Acetamide Research

Emerging Synthetic Methodologies and Scalability

The synthesis of N-(2-bromo-4-butylphenyl)acetamide and related substituted acetanilides is a crucial aspect of its research and development. Traditional methods often involve the acylation of the corresponding aniline (B41778). ontosight.ai For instance, the reaction of 4-methylbenzamine with bromoacetyl chloride is a common route for similar compounds. ontosight.ai However, these methods can sometimes be inefficient, especially when dealing with anilines that have poor solubility or contain certain electron-rich substituents. researchgate.net

Newer synthetic strategies are being explored to overcome these limitations. One approach involves a two-step process: initial acylation of an aniline derivative with 2,2-diacetoxyacetyl chloride, followed by a reaction with hydroxylamine (B1172632) hydrochloride. researchgate.net Other novel methods include the condensation of 4-aminoacetanilide with aromatic aldehydes to form Schiff bases, which can then be further modified. scispace.com The use of different catalysts and reaction conditions, such as potassium iodide and anhydrous potassium carbonate in dry acetone, is also being investigated to improve yields and purity. orientjchem.org

For scalability, the development of efficient and cost-effective synthetic routes is paramount. Future research should focus on optimizing reaction conditions, exploring continuous flow chemistry, and identifying more readily available and less hazardous starting materials. The goal is to develop robust and scalable processes that can produce this compound and its derivatives in sufficient quantities for extensive preclinical and potential clinical studies.

Table 1: Comparison of Synthetic Methods for Acetanilide (B955) Derivatives

MethodDescriptionAdvantagesDisadvantages
Traditional Acylation Reaction of an aniline with an acylating agent (e.g., bromoacetyl chloride). ontosight.aiRelatively straightforward.Can be inefficient for certain substrates. researchgate.net
Two-Step Method Acylation with 2,2-diacetoxyacetyl chloride followed by reaction with hydroxylamine HCl. researchgate.netWorks well for a variety of aniline derivatives. researchgate.netInvolves multiple steps.
Schiff Base Formation Condensation of an aminoacetanilide with an aldehyde. scispace.comAllows for diverse structural modifications.May require additional reaction steps.
Catalytic Approaches Use of catalysts like potassium iodide to improve reaction efficiency. orientjchem.orgCan improve yields and reaction rates.Catalyst selection and optimization can be challenging.

Advanced Computational Approaches for Predictive Modeling

Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are becoming increasingly important in drug discovery and chemical research. nih.govnih.gov These models can predict the biological activity of compounds based on their chemical structure, helping to prioritize which molecules to synthesize and test. ontoforce.com For substituted acetanilides, 3D-QSAR studies have been used to understand how different structural features, such as bulkiness and electrostatic properties, influence their cytotoxic activity. nih.gov

Future research should leverage advanced computational techniques to build more accurate predictive models for this compound and its analogs. This includes the use of machine learning algorithms, molecular dynamics simulations, and pharmacophore modeling. nih.gov These approaches can provide deeper insights into the interactions between the compound and its biological targets, guiding the design of more potent and selective molecules. nih.gov Furthermore, predictive models for ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties can help to identify potential liabilities early in the development process. nih.gov

Table 2: Key Parameters in QSAR Studies of Acetanilide Derivatives

ParameterDescriptionRelevance
Molecular Weight The mass of a molecule.Can influence absorption and distribution.
LogP The octanol-water partition coefficient, a measure of lipophilicity.Affects membrane permeability and solubility.
Topological Indices Numerical descriptors that characterize the topology of a molecule. nih.govCorrelate with various physical and biological properties. nih.gov
Electronic Parameters Descriptors of the electronic properties of a molecule, such as total energy. nih.govImportant for understanding intermolecular interactions. nih.gov

Exploring Novel Biological Mechanisms and Target Validation

While some biological activities of substituted acetanilides have been reported, the specific mechanisms of action for this compound are not well understood. Research on similar compounds suggests potential anticancer, antimicrobial, and anti-inflammatory properties. ontosight.ainih.gov For example, some acetanilide derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are involved in inflammation. orientjchem.org Others have demonstrated antiproliferative effects against cancer cell lines. nih.gov

A key area for future research is the identification and validation of the specific biological targets of this compound. This can be achieved through a combination of experimental and computational approaches. Techniques such as photoaffinity labeling can be used to identify direct binding partners of the compound within a cell. nih.gov Genetic approaches, like siRNA or CRISPR screens, can help to identify genes that are essential for the compound's activity. promega.com Validating these targets is a critical step in understanding the compound's mechanism of action and its potential therapeutic applications. febs.orgnih.gov

Development of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific target. promega.comwikipedia.org High-quality chemical probes are invaluable tools for basic research and drug discovery, as they can be used to elucidate the function of proteins and validate them as therapeutic targets. promega.comfebs.org this compound, with its potential for specific biological activity, could be developed into a chemical probe.

The development of a chemical probe requires a molecule with high affinity and selectivity for its target. febs.orgwikipedia.org It should also be suitable for use in cellular or in vivo models. febs.org Future research in this area would involve modifying the structure of this compound to optimize its properties as a probe. This could include the introduction of a reporter tag, such as a fluorescent group or a biotin (B1667282) molecule, to allow for visualization and pull-down experiments. nih.gov The development of such probes would greatly facilitate the study of the biological pathways modulated by this class of compounds. uci.eduolemiss.edu

Integration of Multi-Omics Data for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, it is essential to integrate data from multiple "omics" platforms, including genomics, transcriptomics, proteomics, and metabolomics. nygen.ionih.govnih.gov This systems biology approach can reveal the complex interplay of molecular changes that occur in response to the compound. nih.govnih.gov For example, transcriptomic analysis can identify genes whose expression is altered by the compound, while proteomic and metabolomic analyses can reveal changes in protein and metabolite levels, respectively. nih.govnih.gov

The integration of these datasets can help to construct a comprehensive picture of the compound's mechanism of action, identify potential biomarkers of its activity, and predict its effects on a systems level. ontoforce.comnygen.iopharmalex.com This approach has the potential to accelerate the drug discovery process by providing a more complete understanding of a compound's biological effects early in development. ontoforce.combenthamscience.com Future research should focus on applying these multi-omics strategies to the study of this compound and its analogs to fully elucidate their biological functions and therapeutic potential. frontiersin.org

Q & A

Basic Research Questions

Q. What are the established synthesis routes for N-(2-bromo-4-butylphenyl)acetamide, and what are their key reaction conditions?

  • The synthesis typically involves acylation of 2-bromo-4-butylphenylamine with acetyl chloride or acetic anhydride under controlled conditions. Key parameters include maintaining anhydrous conditions, using a base (e.g., pyridine) to neutralize HCl byproducts, and optimizing reaction time (6–12 hours at 50–80°C) to achieve yields >70% . Solvent choice (e.g., dichloromethane or THF) and stoichiometric ratios (1:1.2 amine to acylating agent) are critical to minimize side reactions like over-acylation .

Q. How is this compound characterized for structural confirmation?

  • Nuclear Magnetic Resonance (NMR):

  • ¹H NMR: Signals for the acetamide methyl group (~2.1 ppm), aromatic protons (6.8–7.5 ppm with splitting patterns indicating bromine’s deshielding effect), and butyl chain protons (0.9–1.6 ppm) .
  • ¹³C NMR: Peaks for carbonyl carbon (~168 ppm), aromatic carbons (110–140 ppm), and butyl chain carbons .
    • Mass Spectrometry (MS): Molecular ion peak at m/z 284–286 (M⁺ with Br isotope pattern) and fragmentation patterns confirming the acetamide group .

Q. What are the primary biological targets or activities reported for this compound?

  • Structural analogs (e.g., N-(2-bromo-4-methylphenyl)acetamide) show activity in enzyme inhibition (e.g., cyclooxygenase-2) and receptor binding (e.g., dopamine receptors) . For this compound, preliminary studies suggest potential antiproliferative effects in cancer cell lines, validated via MTT assays .

Advanced Research Questions

Q. How can contradictory data on biological activity between similar analogs be resolved?

  • Case Example: If one study reports antiproliferative activity (IC₅₀ = 10 µM) while another shows no effect, consider variables:

  • Assay Conditions: Differences in cell lines, serum concentrations, or incubation times .
  • Structural Specificity: The butyl group’s hydrophobicity may enhance membrane permeability compared to methyl analogs, altering bioavailability .
  • Metabolic Stability: Use LC-MS to assess compound degradation in cell culture media over time .

Q. What computational strategies are effective in predicting reactivity or binding modes of this compound?

  • Molecular Docking: Use software like AutoDock Vina to model interactions with targets (e.g., kinases). The bromine atom’s electronegativity and butyl chain’s van der Waals interactions are key docking parameters .
  • DFT Calculations: Analyze electron density maps to predict regioselectivity in substitution reactions (e.g., Suzuki coupling at the bromine site) .

Q. How can reaction yields be optimized for large-scale synthesis while maintaining purity?

  • Process Optimization:

  • Catalysis: Screen palladium catalysts (e.g., Pd(PPh₃)₄) for coupling reactions; ligand choice (e.g., XPhos) improves efficiency .
  • Workup Strategies: Use gradient recrystallization (ethanol/water) or column chromatography (silica gel, hexane/EtOAc) to remove byproducts like unreacted amine .
    • Purity Monitoring: Regular HPLC analysis (C18 column, acetonitrile/water mobile phase) ensures >95% purity .

Q. What are the key considerations in designing toxicity profiling for this compound?

  • In Vitro Assays:

  • Cytotoxicity: Compare IC₅₀ values across multiple cell lines (e.g., HEK293 vs. HepG2) to identify tissue-specific effects .
  • Genotoxicity: Perform Ames tests with S. typhimurium TA98/TA100 strains to assess mutagenic potential .
    • Metabolite Identification: Use LC-HRMS to detect oxidative metabolites (e.g., hydroxylation at the butyl chain) in microsomal incubations .

Data Contradiction and Methodological Challenges

Q. How to address discrepancies in reported spectroscopic data for structural analogs?

  • Case Example: Conflicting ¹H NMR shifts for the acetamide group (2.1 ppm vs. 2.3 ppm) may arise from solvent effects (CDCl₃ vs. DMSO-d₆) or concentration differences. Standardize conditions and cross-validate with 2D NMR (HSQC, HMBC) .

Q. What strategies mitigate side reactions during functionalization of the bromine substituent?

  • Competing Pathways: Bromine may undergo elimination instead of substitution. Mitigate by:

  • Leaving Group Activation: Use Pd-catalyzed cross-coupling (e.g., with aryl boronic acids) instead of SNAr reactions .
  • Temperature Control: Maintain reactions at 60–80°C to favor substitution over elimination .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.